molecular formula C16H11N3O2 B6576532 3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1413504-46-7

3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B6576532
CAS RN: 1413504-46-7
M. Wt: 277.28 g/mol
InChI Key: CIFZSQBWKMVUMA-UHFFFAOYSA-N
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Description

3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one, commonly referred to as 3Z-TQX, is a heterocyclic compound that has been widely studied due to its potential applications in many scientific fields, including medicinal chemistry and materials science. 3Z-TQX is a five-membered ring system containing an oxygen atom and two nitrogen atoms, and is classified as an oxindole derivative. This compound has a broad range of properties, including antifungal, anti-inflammatory, and antioxidant activities, and has recently been used as a novel drug scaffold for the development of novel therapeutic agents.

Scientific Research Applications

3Z-TQX has been studied extensively in the scientific community due to its potential applications in medicinal chemistry and materials science. In medicinal chemistry, 3Z-TQX has been studied for its potential as an antifungal, anti-inflammatory, and antioxidant agent. In materials science, 3Z-TQX has been studied for its potential use as a photovoltaic material, a catalyst, and a luminescent material.

Mechanism of Action

The exact mechanism of action of 3Z-TQX is not yet fully understood. However, it is believed to act by binding to specific receptors in the body, which can then trigger a cascade of biochemical and physiological effects. For example, 3Z-TQX has been shown to bind to the estrogen receptor, which can then lead to an increase in estrogen-responsive gene expression. Additionally, 3Z-TQX has been shown to bind to the androgen receptor, which can then lead to an increase in testosterone production.
Biochemical and Physiological Effects
3Z-TQX has been shown to have a wide range of biochemical and physiological effects. In animal studies, 3Z-TQX has been shown to have anti-inflammatory, antioxidant, and antifungal activities. Additionally, 3Z-TQX has been shown to have a neuroprotective effect and to reduce the risk of cardiovascular disease. In addition, 3Z-TQX has been shown to have an anti-cancer effect and to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3Z-TQX in laboratory experiments include its low cost, its ease of synthesis, and its wide range of potential applications. Additionally, 3Z-TQX has been shown to be relatively non-toxic, making it a safe choice for laboratory experiments. The limitations of using 3Z-TQX in laboratory experiments include its relatively short half-life and its lack of solubility in certain solvents.

Future Directions

There is still much to be explored regarding the potential applications of 3Z-TQX. Future research could focus on the development of novel therapeutic agents based on 3Z-TQX, as well as the development of new materials based on 3Z-TQX. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 3Z-TQX, as well as to identify new potential applications for 3Z-TQX. Finally, further research could be conducted to improve the synthesis of 3Z-TQX and to increase its solubility in certain solvents.

Synthesis Methods

3Z-TQX can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Biginelli reaction. In the Knoevenagel condensation reaction, an aldehyde, a ketone, and a primary amine are reacted in the presence of a base such as sodium hydroxide to form a β-hydroxy amide. The Biginelli reaction involves the reaction of an aldehyde, a β-keto ester, and an urea or thiourea to form a 1,3-dicarbonyl compound. Both of these reactions have been used to synthesize 3Z-TQX in the laboratory.

properties

IUPAC Name

3-(2-hydroxy-1H-indol-3-yl)-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-15-13(9-5-1-2-6-10(9)18-15)14-16(21)19-12-8-4-3-7-11(12)17-14/h1-8,18,20H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFZSQBWKMVUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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